molecular formula C13H8Cl2N4O B11789227 3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B11789227
M. Wt: 307.13 g/mol
InChI Key: MGBRCYCOBJVEAN-UHFFFAOYSA-N
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Description

3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with an oxadiazole ring and substituted with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a dichlorophenyl hydrazine derivative, which is then reacted with a pyridine carboxylic acid derivative in the presence of dehydrating agents to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(3,5-Difluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
  • 3-(3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Uniqueness

3-(3-(3,5-Dichlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from its fluorinated or brominated analogs, which may have different reactivity and applications.

Properties

Molecular Formula

C13H8Cl2N4O

Molecular Weight

307.13 g/mol

IUPAC Name

3-[3-(3,5-dichlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C13H8Cl2N4O/c14-8-4-7(5-9(15)6-8)12-18-13(20-19-12)10-2-1-3-17-11(10)16/h1-6H,(H2,16,17)

InChI Key

MGBRCYCOBJVEAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C2=NC(=NO2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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